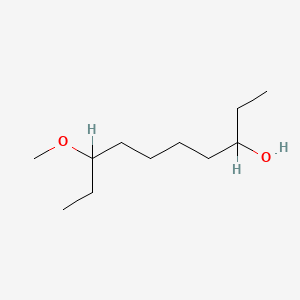

8-Methoxy-3-decanol

描述

Overview of Long-Chain Alcohol and Ether Chemistry in Academic Research

Long-chain alcohols, often referred to as fatty alcohols, are characterized by a hydroxyl (-OH) group attached to a lengthy alkyl chain, typically containing six or more carbon atoms. researchgate.netepa.gov Their chemistry is dominated by the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar hydrocarbon tail, which imparts hydrophobicity. researchgate.netontosight.ai This dual nature makes them effective surfactants and raw materials for detergents and cosmetics. ontosight.ai Research into long-chain alcohols often focuses on their physicochemical properties, such as solubility and boiling points, which are heavily influenced by chain length. researchgate.net As the carbon chain increases, the hydrophobic character becomes more dominant, leading to decreased water solubility and increased melting and boiling points. researchgate.net

Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally less reactive than alcohols due to the absence of the acidic hydroxyl proton. Their synthesis is a fundamental topic in organic chemistry, with methods like the Williamson ether synthesis being classic examples. orgosolver.com In academic research, ethers are valued as solvents due to their stability and low polarity. The functionalization of long-chain hydrocarbons with ether groups is an area of growing interest, aiming to create molecules with tailored properties for applications in materials science and as specialty chemicals. The selective synthesis of ethers from alcohols is a key area of investigation, with acid-catalyzed dehydration being a common, though sometimes limited, method. libretexts.orgmasterorganicchemistry.com

The selective functionalization of long hydrocarbon chains to introduce alcohol and ether groups at specific positions is a significant challenge in synthetic chemistry. technion.ac.il Achieving such site-selectivity is crucial for creating complex molecules with precise structures and functions, driving research into novel catalytic methods. sioc-journal.cnresearchgate.net

Structural Features and Isomeric Considerations of 8-Methoxy-3-decanol

This compound is a bifunctional organic molecule that incorporates both a secondary alcohol and an ether functional group. Its structure consists of a ten-carbon aliphatic chain (decane). A hydroxyl (-OH) group is located at the third carbon atom, classifying it as a secondary alcohol (a decan-3-ol). A methoxy (B1213986) (-OCH3) group is positioned at the eighth carbon atom.

The systematic IUPAC name for this compound is This compound . The presence of two functional groups on a flexible ten-carbon backbone suggests a molecule with distinct polar and nonpolar regions. The hydroxyl group is capable of acting as a hydrogen bond donor and acceptor, while the ether oxygen can only act as a hydrogen bond acceptor.

A critical aspect of the structure of this compound is the presence of two stereocenters, or chiral centers, at carbon 3 (C3) and carbon 8 (C8). Both of these carbons are attached to four different substituent groups.

C3 is bonded to a hydrogen atom, a hydroxyl group, an ethyl group, and a -(CH2)4-CH(OCH3)-CH2-CH3 chain.

C8 is bonded to a hydrogen atom, a methoxy group, an ethyl group, and a -(CH2)4-CH(OH)-CH2-CH3 chain.

Due to these two chiral centers, this compound can exist as a set of four possible stereoisomers. These consist of two pairs of enantiomers, which are referred to as diastereomers of each other. The four stereoisomers are (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R). Each of these isomers will have identical connectivity but a different three-dimensional arrangement of atoms, which can lead to distinct biological activities and physical properties.

Significance and Research Gaps Pertaining to Methoxy-Decanol Derivatives

This represents a significant research gap. The unique positioning of the hydroxyl and methoxy groups in this compound could impart interesting properties. For instance, the potential for intramolecular hydrogen bonding between the C3-hydroxyl group and the C8-ether oxygen could influence the molecule's conformation and reactivity. Such compounds could serve as valuable building blocks in organic synthesis or exhibit unique properties as surfactants, solvents, or biologically active agents.

The lack of published research highlights an opportunity for further investigation. A thorough characterization of this compound and its isomers would contribute valuable data to the field of organic chemistry. Research could focus on developing efficient, stereoselective syntheses, characterizing the physical and chemical properties of the individual stereoisomers, and exploring their potential applications. The study of such specific methoxy-decanol derivatives is essential for expanding our understanding of structure-property relationships in functionalized hydrocarbons.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C11H24O2 | Based on Structure |

| Molecular Weight | 188.31 g/mol | Calculation from Formula |

| Appearance | Predicted to be a colorless liquid | Inferred from similar long-chain alcohols/ethers |

| Boiling Point | Predicted to be >200 °C | Inferred from trends in long-chain alcohols epa.gov |

| Solubility in Water | Predicted to be low to insoluble | Inferred from long-chain alcohol properties researchgate.net |

| Solubility in Organic Solvents | Predicted to be soluble | Inferred from general alcohol/ether properties |

| CAS Number | 30571-74-5 | Guidechem, Chemicalbook chemicalbook.comguidechem.com |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Signals |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3350 cm⁻¹), C-O stretch of alcohol (~1100 cm⁻¹), C-O stretch of ether (~1120-1085 cm⁻¹), C-H stretches (~2850-2960 cm⁻¹) spectroscopyonline.com |

| ¹H NMR Spectroscopy | Signal for -OH proton (variable shift), signal for CH -OH (~3.6 ppm), signal for CH -OCH₃ (~3.4 ppm), signal for -OCH ₃ (~3.3 ppm), multiple overlapping signals for alkyl chain protons (0.8-1.6 ppm) |

| ¹³C NMR Spectroscopy | Signal for C -OH (~70-75 ppm), signal for C -OCH₃ (~75-80 ppm), signal for -OC H₃ (~58 ppm), multiple signals for alkyl chain carbons (~10-40 ppm) |

Structure

3D Structure

属性

CAS 编号 |

30571-74-5 |

|---|---|

分子式 |

C11H24O2 |

分子量 |

188.31 g/mol |

IUPAC 名称 |

8-methoxydecan-3-ol |

InChI |

InChI=1S/C11H24O2/c1-4-10(12)8-6-7-9-11(5-2)13-3/h10-12H,4-9H2,1-3H3 |

InChI 键 |

CCNVDTKQLXRGNV-UHFFFAOYSA-N |

规范 SMILES |

CCC(CCCCC(CC)OC)O |

产品来源 |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 8 Methoxy 3 Decanol

Retrosynthetic Analysis of 8-Methoxy-3-decanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, the analysis begins by identifying the key functional groups: a secondary alcohol and an ether. The disconnections are planned based on reliable and known chemical reactions. lkouniv.ac.inslideshare.net

The two primary disconnections for this compound are at the C-O bond of the ether and the C-C bonds adjacent to the carbinol carbon (the carbon bearing the hydroxyl group).

C-O Ether Disconnection: The most logical disconnection for an ether is the C-O bond. lkouniv.ac.inslideshare.net This leads to an alcohol (or alkoxide) nucleophile and an alkyl halide electrophile, which corresponds to the Williamson ether synthesis. Alternatively, modern transition metal-catalyzed methods would disconnect to an alcohol and a boronic acid or another suitable coupling partner. researchgate.net This leads to two primary synthons: a methoxide (B1231860) anion and a 10-carbon chain with a hydroxyl group at C-3 and a leaving group at C-8.

C-C Alcohol Disconnection: One-group C-C disconnections are common for alcohols. researchgate.net Disconnecting the C3-C4 bond points towards a Grignard-type reaction between a propanal-derived synthon and a 7-carbon organometallic reagent containing the methoxy (B1213986) group. Alternatively, disconnecting the C2-C3 bond suggests a reaction between an octanal (B89490) derivative (with a methoxy group at C-7) and an ethyl organometallic reagent.

A functional group interconversion (FGI) approach is also highly valuable. lkouniv.ac.in The secondary alcohol at C-3 can be retrosynthetically converted to a ketone (3-decanone) functionality. This opens up pathways involving the reduction of a ketone, which is a very common and well-studied transformation.

Total Synthesis Strategies for this compound

Based on the retrosynthetic analysis, several total synthesis strategies can be devised. These strategies must address the formation of the chiral center at C-3 and the regioselective placement of the methoxy group at C-8.

Enantioselective Synthesis of Chiral this compound Stereoisomers

The synthesis of specific stereoisomers of this compound hinges on the creation of the chiral secondary alcohol at the C-3 position. Optically active secondary alcohols are crucial building blocks for many biologically active compounds. rsc.org

Asymmetric Reduction of a Ketone Precursor: A prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, 8-methoxy-3-decanone. rsc.orgwikipedia.org This transformation can be achieved with high enantioselectivity using various catalytic systems.

Organocatalysis: Catalytic amounts of oxazaborolidine catalysts, used with a stoichiometric reducing agent like borane, are effective for the asymmetric reduction of simple ketones. rsc.orgwikipedia.org

Transition Metal Catalysis: Transition metal complexes, particularly those of Ruthenium, Rhodium, and Iridium, with chiral ligands are highly efficient for this purpose. sigmaaldrich.com These methods often use readily available hydrogen sources like isopropanol (B130326) or hydrogen gas. wikipedia.orgwikipedia.org For instance, a [{RuCl2(p-cymene)}2] complex with a chiral pseudo-dipeptide ligand can effectively reduce ketones to chiral alcohols. sigmaaldrich.com

Biocatalysis: Whole-cell biocatalysts or isolated enzymes (carbonyl reductases/alcohol dehydrogenases) offer a green and highly selective method for reducing ketones to chiral alcohols under mild conditions. nih.gov

Chiral Pool Synthesis: An alternative approach is to start from a naturally occurring enantiomerically pure compound, known as the "chiral pool," such as amino acids or carbohydrates. diva-portal.orgdiva-portal.orgresearchgate.net This strategy involves more synthetic steps to convert the chiral starting material into the desired target molecule but guarantees high enantiopurity. diva-portal.org

Table 1: Comparison of Enantioselective Reduction Methods for Ketones

| Method | Catalyst/Reagent | Reductant | Advantages | Disadvantages |

|---|---|---|---|---|

| CBS Reduction | Oxazaborolidine | Borane (BH3) | High enantioselectivity for many ketones. | Requires stoichiometric, moisture-sensitive reagents. |

| Transfer Hydrogenation | Chiral Ru or Rh complexes | Isopropanol, Formic Acid | Uses inexpensive reductants, mild conditions. wikipedia.orgwikipedia.org | Catalyst performance can be substrate-dependent. |

| Catalytic Hydrogenation | Chiral Ru-BINAP | Hydrogen (H2) | High atom economy, clean reaction. wikipedia.orgchemistrytalk.org | Requires specialized high-pressure equipment. |

| Biocatalysis | Carbonyl Reductase/Yeast | Glucose (in vivo) | Extremely high enantioselectivity, green. nih.gov | Substrate scope can be limited; requires biological setups. |

Regioselective Functionalization Techniques for Methoxy-Decanols

Achieving the specific 8-methoxy substitution requires precise control over the reactivity of different positions on the decane (B31447) backbone. This is a significant challenge in the synthesis of polyfunctional molecules. nsf.gov

Protecting Group Strategies: A powerful method involves starting with a diol, such as 3,8-decanediol. The synthesis would rely on protecting group strategies to differentiate between the two hydroxyl groups. jocpr.comnumberanalytics.com

Selective Protection: One hydroxyl group (e.g., at C-3) is selectively protected using a sterically demanding protecting group like tert-butyldimethylsilyl (TBDMS). numberanalytics.com

Etherification: The remaining free hydroxyl group at C-8 is then converted to the methoxy ether, for example, using methyl iodide and a base (Williamson ether synthesis).

Deprotection: The protecting group at C-3 is removed to reveal the secondary alcohol, yielding the target molecule.

The choice of protecting groups is critical, and they must be "orthogonal," meaning one can be removed without affecting the other. jocpr.com For carbohydrates, which are polyhydroxylated, complex protecting group manipulations are standard, and these principles can be applied here. universiteitleiden.nlresearchgate.net

Synthesis from Functionalized Precursors: Another approach is to build the carbon skeleton with the methoxy group already in place. This could involve a Grignard reaction between ethylmagnesium bromide and a pre-synthesized 7-methoxy-octanal. The regioselectivity is established early in the synthesis of the aldehyde precursor.

Precursor Chemical Transformations and Derivatization Routes to this compound

The synthesis of this compound relies on key precursor molecules. Decanol (B1663958) itself can be produced industrially by the hydrogenation of decanoic acid, which is found in natural sources like coconut oil, or synthetically via the Ziegler process. atamanchemicals.comwikipedia.org These industrial feedstocks can be chemically transformed into the necessary functionalized precursors. For example, 1-decanol (B1670082) can undergo oxidation to form decanal (B1670006) or decanoic acid, which can then be subjected to further reactions. taylorandfrancis.com

Once synthesized, the secondary alcohol functionality of this compound can be used for further derivatization. Derivatization is often performed to enhance analytical detection or to explore structure-activity relationships. researchgate.netnih.gov Common derivatization reactions for secondary alcohols include:

Esterification: Reaction with acyl chlorides (e.g., benzoyl chloride) or anhydrides to form esters. nih.govlibretexts.org

Picolinate Formation: Derivatization to picolinates has been shown to be effective for the HPLC analysis of chiral secondary alcohols. researchgate.netclockss.org

Silylation: Reaction with silylating agents like trimethylsilyl (B98337) chloride to form silyl (B83357) ethers, which increases volatility for gas chromatography analysis. libretexts.org

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of this compound, playing roles in hydrogenation, oxidation, and C-O bond formation.

Catalytic hydrogenation is a key process for converting unsaturated precursors into the saturated decanol backbone or for reducing a ketone to an alcohol. chemistrytalk.org Catalysts like palladium, platinum, or Raney nickel are commonly used. wikipedia.orgchemistrytalk.org Asymmetric hydrogenation of ketones using chiral catalysts is a premier method for establishing the C-3 stereocenter. oup.com

Transition Metal-Mediated Reactions for Ether Formation

While the Williamson ether synthesis is a classic method, it can suffer from harsh conditions and side reactions. Modern synthetic chemistry often employs transition metal-catalyzed cross-coupling reactions for ether formation due to their mild conditions and broad substrate scope. acs.org

Palladium-Catalyzed Buchwald-Hartwig Coupling: This reaction is a powerful method for forming C-O bonds but has been more extensively developed for aryl ethers. Its application to the coupling of aliphatic alcohols can be challenging due to potential side reactions like β-hydride elimination. nih.gov

Copper-Catalyzed Chan-Lam Coupling: The Chan-Evans-Lam (CEL) coupling reaction is a copper-catalyzed cross-coupling of an alcohol with a boronic acid to form an ether. wikipedia.org This reaction is attractive because it can be run at room temperature and is tolerant of air. wikipedia.orgslideshare.net A hypothetical Chan-Lam approach to this compound might involve coupling 3,8-decanediol with a methylboronic acid derivative, although controlling regioselectivity would be a significant challenge. More practically, a precursor like 8-bromo-3-decanol could be coupled with sodium methoxide in a copper- or palladium-catalyzed system.

Table 2: Key Catalytic Systems and Their Applications

| Catalytic System | Reaction Type | Application in Synthesis | Key Features |

|---|---|---|---|

| Chiral Ru-BINAP/H₂ | Asymmetric Hydrogenation | Ketone reduction to chiral alcohol | High enantioselectivity, atom economical. wikipedia.orgoup.com |

| FeCl₃ / Fe(OTf)₃ | Dehydrative Etherification | Symmetrical/Unsymmetrical Ether Synthesis | Inexpensive, environmentally benign catalyst. acs.orgacs.org |

| Cu(OAc)₂ / Pyridine (B92270) | Chan-Lam Coupling | C-O Ether Bond Formation | Mild conditions, air-tolerant. wikipedia.orgbme.hu |

| Pd(OAc)₂ / Ligand | Buchwald-Hartwig Coupling | C-O Ether Bond Formation | Broad scope, but challenging for aliphatic alcohols. nih.gov |

Organocatalytic and Biocatalytic Approaches to this compound

A comprehensive search of scientific literature and chemical databases yielded no specific examples or established protocols for the synthesis of this compound using organocatalytic or biocatalytic methods. While organocatalysis and biocatalysis are widely applied fields in modern organic synthesis for the production of chiral alcohols and other complex molecules, their specific application to the synthesis of this compound has not been documented in the available research. nih.govugr.es General principles of biocatalysis, such as the use of enzymes for selective transformations, and organocatalysis, which employs small organic molecules to catalyze reactions, are well-established but have not been specifically reported for this compound.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Detailed studies concerning the optimization of reaction conditions to maximize the yield of this compound are not present in the current body of scientific literature. The synthesis of related structures, such as other long-chain alcohols or ethers, often involves optimization of various parameters, but specific data for this compound is absent.

There is no specific research data available detailing the effects of different solvents on etherification or alkylation reactions for the targeted synthesis of this compound. In general synthetic chemistry, solvent choice is a critical parameter that can influence reaction rates, yields, and selectivity. For instance, in Williamson ether synthesis, a common method for forming ethers, polar aprotic solvents like DMF or DMSO are often employed to accelerate the reaction. However, without experimental data for this compound, any discussion of solvent effects would be purely speculative.

No published studies were found that investigate the optimization of temperature and pressure for the formation of this compound. These parameters are fundamental in controlling chemical reactions. Temperature can affect reaction kinetics and selectivity, while pressure is a key variable primarily in gas-phase reactions or reactions involving gaseous reagents. For instance, processes like the Guerbet condensation to produce higher alcohols often require elevated temperatures and pressures. However, specific conditions and optimization data for the synthesis of this compound have not been reported.

Advanced Spectroscopic and Structural Elucidation of 8 Methoxy 3 Decanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Methoxy-3-decanol

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR would provide the initial data on the number and types of protons and carbons, while 2D NMR techniques are essential for establishing connectivity.

Given the structure of this compound, the predicted ¹H and ¹³C NMR chemical shifts are fundamental for its structural elucidation. These predictions are based on established chemical shift values for alkanes, alcohols, and ethers.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (in ppm) are relative to TMS (tetramethylsilane) and can vary based on solvent and temperature.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | 0.91 (t) | 14.1 |

| 2 | 1.45 (m) | 30.0 |

| 3 | 3.58 (m) | 72.5 |

| 4 | 1.42 (m) | 36.5 |

| 5 | 1.29 (m) | 25.5 |

| 6 | 1.33 (m) | 29.5 |

| 7 | 1.50 (m) | 35.0 |

| 8 | 3.35 (m) | 78.0 |

| 9 | 1.15 (d) | 19.5 |

| 10 | 0.90 (t) | 14.0 |

| OCH₃ | 3.30 (s) | 56.0 |

| OH | Variable (broad s) | - |

While 1D NMR provides a list of chemical shifts, 2D NMR experiments reveal how these atoms are connected.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. ceitec.czcreative-biostructure.com In a COSY spectrum of this compound, cross-peaks would confirm the connectivity of the aliphatic chain. For example, the proton at C3 would show correlations to the protons at C2 and C4, and the proton at C8 would show correlations to protons at C7 and C9. core.ac.uk This allows for the unambiguous tracing of the carbon backbone proton by proton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. core.ac.ukipb.pt Using the predicted shifts, an HSQC spectrum would show a cross-peak connecting the proton signal at ~3.58 ppm to the carbon signal at ~72.5 ppm, confirming both as belonging to C3. Similarly, the methoxy (B1213986) protons at ~3.30 ppm would correlate to the methoxy carbon at ~56.0 ppm. This technique is invaluable for assigning each carbon and its attached proton(s) definitively.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). ceitec.czresearchgate.net This is particularly useful for identifying quaternary carbons and linking spin systems separated by heteroatoms. For this compound, the most critical HMBC correlation would be from the methoxy protons (~3.30 ppm) to the C8 carbon (~78.0 ppm), which unambiguously places the methoxy group at the C8 position. core.ac.uk Other key correlations would include the proton at C3 to carbons C1, C2, C4, and C5, further confirming the structure.

This compound possesses two chiral centers at C3 and C8, meaning it can exist as four possible stereoisomers: (3R,8R), (3S,8S), (3R,8S), and (3S,8R). Standard NMR cannot distinguish between enantiomers (e.g., (3R,8R) vs. (3S,8S)). To resolve this, chiral NMR techniques are employed.

A common method involves derivatizing the alcohol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or other chiral acids, to form diastereomeric esters. researchgate.nettcichemicals.com These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum. researchgate.netjst.go.jp By analyzing the differences in chemical shifts (Δδ) of the protons near the newly formed ester linkage for the (R)- and (S)-derivatives, the absolute configuration at the C3 center can be determined. A similar strategy could theoretically be applied to determine the configuration at C8, although this would be more complex due to the presence of the methoxy group.

Infrared and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties. scispace.comresearchgate.net

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its alcohol, ether, and alkane functionalities.

Expected Vibrational Frequencies for this compound

Frequencies are given in wavenumbers (cm⁻¹).

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| O-H Stretch (Alcohol) | 3500-3300 (broad) | Weak/Not prominent | The broadness in IR is due to hydrogen bonding. ekb.egresearchgate.net |

| C-H Stretch (Alkane) | 2960-2850 (strong) | 2960-2850 (strong) | Multiple sharp peaks from methyl and methylene (B1212753) groups. |

| C-O Stretch (Ether) | 1150-1085 (strong) | Moderate | Characteristic of the C-O-C ether linkage. docbrown.info |

| C-O Stretch (Alcohol) | 1150-1050 (strong) | Moderate | For a secondary alcohol. |

| O-H Bend (Alcohol) | 1420-1330 (medium) | Weak | In-plane bending. |

| CH₂/CH₃ Bend | 1470-1450 (medium) | Medium | Scissoring and bending vibrations. |

The presence of a strong, broad absorption band around 3400 cm⁻¹ in the IR spectrum would be clear evidence of the hydroxyl group. The region between 2850 and 3000 cm⁻¹ would show multiple sharp peaks corresponding to the C-H stretching of the ten-carbon chain and the methoxy group. The fingerprint region (below 1500 cm⁻¹) would contain the C-O stretching vibrations for both the secondary alcohol and the ether, which would be strong in the IR spectrum.

This compound is a flexible long-chain molecule with many possible conformations due to rotation around its C-C and C-O single bonds. acs.orgacs.org While a detailed conformational analysis of such a molecule is complex, vibrational spectroscopy can offer clues. Different conformers can give rise to slightly different vibrational frequencies, particularly in the fingerprint region. acs.orgyoutube.com By comparing experimental spectra with those predicted from computational models (e.g., Density Functional Theory) for various low-energy conformers, it is possible to deduce the most likely conformations present in the sample.

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation of this compound

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. unl.edugovinfo.gov For this compound (C₁₁H₂₄O₂), the exact molecular weight is 188.1776 g/mol .

The fragmentation of this compound in an electron ionization (EI) mass spectrometer would be directed by the two oxygen atoms. Key fragmentation pathways would include:

Alpha-Cleavage at the Alcohol (C3) : The bond between C3 and C4 is likely to break, leading to a stable, oxygen-containing cation.

Fragment : [CH₃CH₂CH(OH)]⁺

Expected m/z : 59

Alpha-Cleavage at the Ether (C8) : Cleavage of the C-C bonds adjacent to the ether oxygen is also a common pathway.

Cleavage of C7-C8 bond: [CH₃CH(OCH₃)CH₂CH₂...]⁺

Cleavage of C8-C9 bond: [CH₃CH(OCH₃)]⁺ (m/z 59) or cleavage leading to loss of a methyl radical from the methoxy group.

Dehydration : Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a characteristic fragmentation for alcohols, which would lead to a peak at m/z 170.

Loss of Methanol (B129727) : Cleavage involving the methoxy group could lead to the loss of a neutral methanol molecule (CH₃OH, 32 Da), resulting in a fragment at m/z 156.

Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 188 | [C₁₁H₂₄O₂]⁺ | Molecular Ion (M⁺) |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical |

| 170 | [M - H₂O]⁺ | Dehydration |

| 159 | [M - C₂H₅]⁺ | Alpha-cleavage at C3 |

| 156 | [M - CH₃OH]⁺ | Loss of methanol |

| 59 | [CH₃CH₂CHOH]⁺ or [CH₃CH(OCH₃)]⁺ | Alpha-cleavage at C3 or C8 |

By carefully analyzing these characteristic fragments, the positions of the hydroxyl and methoxy groups can be confirmed. Differentiation between isomers would be possible; for example, an isomer like 9-Methoxy-2-decanol would produce a different set of primary fragments from alpha-cleavage.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C11H24O2, the theoretical exact mass can be calculated.

An HRMS analysis would provide an experimental m/z value that could be compared to the theoretical mass, confirming the elemental composition. Different ionization techniques can be employed, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which would typically generate protonated molecules [M+H]+ or adducts.

Table 1: Theoretical Exact Mass of this compound (Note: This table is based on theoretical calculations, not experimental data.)

| Molecular Formula | Ion Species | Theoretical Exact Mass (Da) |

|---|---|---|

| C11H24O2 | [M+H]+ | 189.18491 |

| C11H24O2 | [M+Na]+ | 211.16685 |

This data is calculated and not from experimental measurements of this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful method used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This process, often involving collision-induced dissociation (CID), provides valuable information about the connectivity of atoms within the molecule. wikipedia.org

In a hypothetical MS/MS experiment on the [M+H]+ ion of this compound (m/z 189.18491), characteristic fragmentation pathways would be expected. These could include the loss of a water molecule (H2O) from the hydroxyl group, the loss of methanol (CH3OH) from the methoxy group, and various cleavages of the decanol (B1663958) carbon chain. The resulting fragment ions would help to pinpoint the locations of the hydroxyl and methoxy functional groups.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS (Note: This table represents hypothetical fragmentation patterns based on general chemical principles, not specific experimental data for this compound.)

| Precursor Ion (m/z) | Plausible Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |

|---|---|---|---|

| 189.18491 | H2O | 171.1743 | Ion resulting from dehydration |

| 189.18491 | CH3OH | 157.1587 | Ion resulting from loss of methanol |

| 189.18491 | C2H5 (ethyl group) | 160.1536 | Cleavage adjacent to the hydroxyl group |

| 189.18491 | C7H15 (heptyl group) | 89.0602 | Cleavage adjacent to the methoxy group |

This data is hypothetical and for illustrative purposes only.

X-ray Crystallography of Crystalline this compound Derivatives (if feasible)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org For a non-crystalline compound like this compound at room temperature, this technique would require the preparation of a suitable crystalline derivative.

The process would involve a chemical reaction to convert the liquid alcohol into a solid, crystalline compound, for example, by forming an ester or urethane (B1682113) derivative. If a single crystal of sufficient quality could be grown, X-ray diffraction analysis would reveal precise bond lengths, bond angles, and the stereochemistry of the molecule. This would unambiguously confirm the positions of the methoxy and hydroxyl groups and the conformation of the decanol backbone.

Currently, there are no published reports on the synthesis of crystalline derivatives of this compound or their analysis by X-ray crystallography. Therefore, no structural data from this method is available.

Chemical Reactivity and Mechanistic Studies of 8 Methoxy 3 Decanol

Reactions at the Alcohol Moiety of 8-Methoxy-3-decanol

The secondary alcohol group is a key site for a variety of chemical reactions, including oxidation, reduction, and derivatization through esterification and etherification.

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 8-methoxy-3-decanone. This transformation is a common reaction for secondary alcohols and can be achieved using a range of oxidizing agents. cuny.edu The choice of reagent can influence the selectivity and yield of the reaction.

Common oxidizing agents for this conversion include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), which are known for their ability to oxidize primary and secondary alcohols to aldehydes and ketones, respectively, with minimal over-oxidation.

Dess-Martin periodinane (DMP): A hypervalent iodine reagent that offers mild conditions and broad functional group tolerance.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine. It is known for its high yields and mild reaction conditions.

TEMPO-catalyzed oxidation: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (B82951) (NaOCl) provides a metal-free and efficient method for oxidizing alcohols. nih.gov

The general mechanism for the oxidation of a secondary alcohol to a ketone involves the removal of the hydroxyl proton and the proton from the carbon bearing the hydroxyl group.

Reduction: While the alcohol moiety is already in a reduced state, it is important to consider its formation from the corresponding ketone, 8-methoxy-3-decanone. This reduction can be accomplished using various hydride-based reducing agents.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that is selective for aldehydes and ketones. It can be used in protic solvents like ethanol (B145695) or methanol (B129727). saskoer.ca

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that can reduce a wide range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The mechanism of reduction by a hydride reagent involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the ketone. saskoer.ca This is followed by protonation of the resulting alkoxide to yield the secondary alcohol.

Table 1: Common Reagents for Oxidation and Reduction of the Alcohol Moiety

| Reaction Type | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 8-Methoxy-3-decanone |

| Oxidation | Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 8-Methoxy-3-decanone |

| Oxidation | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | -78 °C to room temperature | 8-Methoxy-3-decanone |

| Oxidation | TEMPO/NaOCl | Biphasic, e.g., CH₂Cl₂/H₂O, with NaHCO₃ | 8-Methoxy-3-decanone |

| Reduction | Sodium borohydride (NaBH₄) | Methanol (CH₃OH) or Ethanol (C₂H₅OH) | This compound |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous diethyl ether or THF, followed by aqueous workup | This compound |

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is an equilibrium process, and the removal of water can drive it towards the product side.

Alternatively, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) provides a more irreversible and often higher-yielding route to the ester.

Etherification: The alcohol can also be converted into an ether. The Williamson ether synthesis is a widely used method where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction to form the new ether. For a secondary alcohol like this compound, the choice of the alkyl halide is important to avoid competing elimination reactions.

Reactions at the Ether Moiety of this compound

Ethers are generally considered to be relatively unreactive functional groups, making them useful as solvents. However, under specific conditions, the ether linkage in this compound can be cleaved.

Ether Cleavage Reactions and Mechanisms

The carbon-oxygen bond of an ether can be broken under strongly acidic conditions, typically with strong hydrohalic acids like hydrogen iodide (HI) or hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The reaction of this compound with a strong acid would first involve the protonation of the ether oxygen, converting the methoxy (B1213986) group into a better leaving group (methanol). masterorganicchemistry.com

Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. The mechanism of this nucleophilic substitution can be either Sₙ1 or Sₙ2, depending on the structure of the ether. wikipedia.org In the case of this compound, the ether is a methyl ether attached to a secondary carbon.

Attack at the methyl carbon (Sₙ2): The halide ion can attack the sterically less hindered methyl carbon, displacing the alcohol (3-hydroxy-8-decanol) as the leaving group. This would result in the formation of methyl halide and 3-hydroxy-8-decanol. This is generally the favored pathway for methyl ethers. masterorganicchemistry.com

Attack at the secondary carbon (Sₙ1 or Sₙ2): Attack at the C8 position is also possible. If the reaction proceeds via an Sₙ2 mechanism, the halide would attack the C8 carbon, displacing methanol. If conditions favor an Sₙ1 mechanism (which is less likely for a secondary carbocation), a secondary carbocation would be formed at C8 after the departure of methanol.

Given that the methyl group is significantly less sterically hindered, the Sₙ2 attack at the methyl carbon is the most probable pathway for the cleavage of the ether in this compound.

Table 2: Predicted Products of Ether Cleavage of this compound with HBr

| Reaction Pathway | Attacked Carbon | Leaving Group | Products |

|---|---|---|---|

| Sₙ2 (Major) | Methyl | 3-hydroxy-8-octanol | Methyl bromide + 3-hydroxy-8-octanol |

| Sₙ2 (Minor) | C8 | Methanol | 8-Bromo-3-decanol |

Nucleophilic and Electrophilic Attack on the Methoxy Group

The methoxy group itself is generally not susceptible to direct nucleophilic attack unless it is part of a more reactive system (e.g., an ester). The carbon atom of the methoxy group can be attacked by nucleophiles under the conditions of ether cleavage as described above.

Electrophilic attack on the ether oxygen is the initial step in acid-catalyzed ether cleavage, where a proton acts as the electrophile. wikipedia.org The lone pairs of electrons on the oxygen atom make it Lewis basic and susceptible to coordination with other electrophiles, such as Lewis acids.

Hydrogen Bonding and Intermolecular Interactions of this compound

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) in the same molecule allows for both intramolecular and intermolecular hydrogen bonding. chemrxiv.org

Intermolecular Hydrogen Bonding: The hydroxyl group of one molecule of this compound can form a hydrogen bond with the hydroxyl group of another molecule. Alternatively, it can form a hydrogen bond with the ether oxygen of a neighboring molecule. The strength of these interactions influences the physical properties of the compound, such as its boiling point and viscosity. Studies on similar ether-alcohols have shown that intermolecular hydrogen bonding between hydroxyl groups is generally stronger than that between a hydroxyl group and an ether oxygen. nih.gov

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can potentially form between the hydroxyl proton at C3 and the ether oxygen at C8. This would lead to the formation of a cyclic-like conformation. The feasibility of this interaction depends on the conformational flexibility of the decanol (B1663958) chain and the stability of the resulting ring structure. In this case, the interaction would form a 10-membered ring (counting the hydrogen atom), which may be entropically less favorable than smaller ring formations observed in other ether-alcohols. Studies on ether alcohols with varying separation between the hydroxyl and ether groups suggest that intramolecular hydrogen bonding is most significant when a five- or six-membered ring can be formed. nih.gov Therefore, for this compound, intermolecular hydrogen bonding is expected to be the more dominant interaction.

Stability and Degradation Pathways of this compound under Various Chemical Conditions

However, based on established principles of organic chemistry, a qualitative discussion of its expected reactivity and potential degradation pathways can be inferred.

General Stability: this compound contains both a secondary alcohol (-OH) group and an ether (-O-CH₃) linkage. The stability of the molecule is dictated by the reactivity of these two functional groups. Ethers are generally quite stable and unreactive, which is why they are often used as solvents in chemical reactions. alrasheedcol.edu.iq Alcohols, while more reactive than ethers, are also stable under neutral conditions. libretexts.org

Potential Degradation under Oxidative Conditions: Secondary alcohols are susceptible to oxidation to form ketones. alrasheedcol.edu.iqlibretexts.orgacs.org This reaction typically involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. libretexts.org In the case of this compound, oxidation would convert the secondary alcohol at the 3-position to a ketone, yielding 8-methoxy-3-decanone. Various oxidizing agents can facilitate this transformation. alrasheedcol.edu.iqacs.org Studies on the oxidation of other secondary alcohols and methyl ethers by reagents like dimethyldioxirane (B1199080) show that the secondary alcohol group is significantly more reactive towards oxidation than the corresponding methyl ether. cdnsciencepub.comresearchgate.net Ethers can undergo slow oxidation in the presence of oxygen, which can lead to the formation of explosive peroxides, but this is generally a much slower process compared to the oxidation of a secondary alcohol. alrasheedcol.edu.iq

Potential Degradation under Acidic Conditions: Under strong acidic conditions, both the alcohol and ether functional groups can undergo reactions. The hydroxyl group of the alcohol can be protonated to form an alkyloxonium ion, which is a good leaving group (water). pearson.comyoutube.com This can lead to dehydration reactions, typically requiring high temperatures, to form an alkene (a double bond). libretexts.orglibretexts.org

The ether linkage can also be cleaved under strongly acidic conditions, often requiring a strong nucleophile like a halide ion (e.g., from HBr or HI). pearson.comlibretexts.org This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack (Sₙ1 or Sₙ2 mechanism) to break one of the carbon-oxygen bonds, resulting in an alcohol and an alkyl halide. pearson.comlibretexts.org For this compound, this could potentially lead to the cleavage of the methoxy group. The selective cleavage of methoxy groups adjacent to hydroxyl groups can be a complex process. nih.gov

Potential Degradation under Thermal Conditions: The thermal stability of this compound has not been specifically reported. However, studies on related methoxy compounds, such as methoxyphenols and 2-methoxyethanol, indicate that thermal decomposition typically occurs at high temperatures and proceeds through radical mechanisms. acs.orgresearchgate.netscienceopen.com For methoxy-containing compounds, a common initial step in thermal degradation is the homolytic cleavage of the O-CH₃ bond to form a methoxy radical (•OCH₃) and a corresponding alkyl or aryl radical. acs.orgmdpi.com For a molecule like this compound, bond dissociation energies would dictate the most likely fragmentation pathways. For a related compound, 2-methoxyethanol, the C-O and C-C bonds are the weakest and most likely to break upon heating. scienceopen.com

Without dedicated experimental studies, the following table represents a hypothetical summary of potential degradation products based on general chemical principles.

| Condition | Functional Group Targeted | Potential Reaction Type | Hypothetical Degradation Products |

| Oxidation | Secondary Alcohol | Oxidation | 8-Methoxy-3-decanone |

| Strong Acid, Heat | Secondary Alcohol | Dehydration (Elimination) | 8-Methoxy-dec-2-ene, 8-Methoxy-dec-3-ene |

| Strong Acid (e.g., HBr) | Ether | Acid-catalyzed cleavage | 3-Decanol, Bromomethane |

| High Temperature | Ether/Alkyl Chain | Thermal Decomposition (Radical) | Methane, Methanol, various smaller alkanes and alkenes |

Biological Interactions and Mechanistic Insights of 8 Methoxy 3 Decanol Excluding Clinical/human Data

Enzymatic Biotransformation and Metabolic Pathways (in vitro, non-human)

The biotransformation of alcohols, such as 8-Methoxy-3-decanol, can occur through various enzymatic pathways in non-human systems. These transformations are often initiated by oxidation. While specific studies on the enzymatic biotransformation of this compound are not extensively detailed in the provided results, general principles of alcohol metabolism can be inferred. In many organisms, alcohol dehydrogenases (ADHs) catalyze the initial oxidation of alcohols to aldehydes or ketones. acs.org This process can be a crucial step in either detoxification or the production of biologically active compounds.

Artificial biocatalytic cascades, which combine enzymes from different organisms, have been designed to carry out novel reaction sequences not found in nature. acs.org Such systems can be employed for the synthesis of various organic molecules. For instance, a cascade involving an alcohol dehydrogenase could theoretically be used to oxidize this compound. The resulting ketone could then undergo further enzymatic modifications. These artificial metabolic pathways demonstrate the potential for diverse biotransformations of alcohols. acs.org

In the context of microbial metabolism, bacteria and fungi possess a wide array of enzymes capable of modifying complex organic molecules. For example, some bacterial strains can metabolize compounds through oxidative degradation. mdpi.com It is plausible that certain microorganisms could biotransform this compound through similar oxidative or conjugative pathways, though specific examples are not provided in the search results. The synthesis and degradation of various compounds, including alcohols, are classified as secondary metabolic processes in plants. ufl.edu These pathways are essential for the production of a diverse array of chemical constituents. ufl.edu

Receptor-Ligand Interaction Mechanisms (e.g., insect pheromones, microbial systems)

In insects, olfaction is a critical sense for survival and reproduction, playing a role in locating food, mates, and avoiding predators. nih.gov This process relies on the interaction of volatile compounds, such as pheromones, with specific receptors. Odorant binding proteins (OBPs) or pheromone binding proteins (PBPs) are often involved in transporting hydrophobic odorant molecules through the aqueous sensillar lymph to the olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs). nih.gov

While there is no direct evidence from the provided search results of this compound acting as a pheromone, its structural analog, 8-methyl-2-decanol propanoate, is an attractant for some Diabrotica species. nih.gov This suggests that the decanol (B1663958) backbone is a relevant structure for insect chemoreception. The interaction between a pheromone and its receptor is a highly specific event. For example, in the gypsy moth, the pheromone (+)-disparlure interacts with specific PBPs. sfu.ca The binding of the ligand to the PBP can induce a conformational change in the protein, which is thought to be crucial for receptor activation. nih.gov However, the exact mechanism of how the OBP-ligand complex interacts with the receptor is still a subject of research, with some models proposing that the OBP "presents" the ligand to the receptor, while others suggest that the OBP-ligand complex itself is the activating ligand. nih.gov

In microbial systems, the interaction of small molecules with cellular targets can influence various processes. While specific receptor-ligand interactions for this compound in microbes are not detailed, the general principle of small molecules affecting microbial behavior through receptor binding is well-established.

Modulatory Effects on Non-Human Biological Systems (e.g., plant physiology, insect behavior)

Volatile organic compounds (VOCs) play a crucial role in mediating interactions between organisms. In insects, semiochemicals, including those produced by microbes, can significantly influence behaviors such as oviposition and host selection. mdpi.com For instance, specific bacterial VOCs can stimulate oviposition in the malaria mosquito, Anopheles gambiae. mdpi.com While this compound is not explicitly mentioned as an insect modulator, its structural similarity to known insect pheromones and attractants, such as 8-methyl-2-decanol, suggests it could potentially have modulatory effects on insect behavior. nih.gov

In plants, volatile signals are used for defense against herbivores. mdpi.com When attacked by insects, plants can release a blend of VOCs that can repel the herbivores or attract their natural enemies. mdpi.com These blends often include alcohols, esters, and terpenes. mdpi.com The specific composition of these volatile blends can vary depending on the plant species and the herbivore. mdpi.com

The introduction of a methoxy (B1213986) group can influence the biological activity of a compound. For example, some methoxylated compounds have been shown to possess antimicrobial properties. mdpi.com In the context of plant physiology, secondary metabolites, which can include methoxylated compounds, play essential roles in the plant's response to stress. nih.gov

Structure-Activity Relationships (SAR) for Biological Modulating Effects of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. uac.pt For long-chain fatty alcohols, the length of the carbon chain is a key determinant of their antibacterial activity against Staphylococcus aureus. mdpi.com Activity is most prominent for alcohols with a carbon chain length between 10 and 13 atoms. mdpi.com

The position and nature of functional groups also play a critical role. The presence of a methoxy group at the 8-position of quinolone antibiotics, for instance, significantly enhances their activity against DNA gyrase in Streptococcus pneumoniae. nih.gov This suggests that the methoxy group contributes to the binding affinity and inhibitory action of these compounds. nih.gov

In the case of indole (B1671886) derivatives, modifications to the indole structure, such as the addition of methoxy and sulfonyl groups, can enhance lipophilicity and influence binding affinity to target proteins, thereby affecting their antimicrobial and cytotoxic properties. The decanol chain in such derivatives is thought to enhance lipophilicity and affect membrane permeability.

Advanced Applications and Material Science Contributions of 8 Methoxy 3 Decanol

Role of 8-Methoxy-3-decanol as a Synthetic Building Block

As a synthetic building block, this compound offers multiple reactive sites for constructing more complex molecules. The secondary alcohol group is a primary site for a variety of organic transformations. masterorganicchemistry.com For instance, it can undergo oxidation to produce the corresponding ketone, 8-methoxy-3-decanone. This ketone can then serve as a precursor for other reactions, such as the synthesis of imines or as a substrate in carbon-carbon bond-forming reactions.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 3-position of the decane (B31447) chain. Furthermore, the hydroxyl group can be used to form esters and ethers, expanding the range of accessible derivatives. masterorganicchemistry.com

The methoxy (B1213986) group, while generally less reactive than the hydroxyl group, can also participate in certain transformations. Under harsh acidic conditions, such as with hydrogen bromide, demethylation can occur to yield the corresponding diol. nih.gov This diol could then be used in subsequent reactions, such as polyesterification.

The synthesis of related methoxy-substituted compounds, such as 8-methoxy-1-tetralone, highlights the utility of methoxy groups in directing synthetic pathways and stabilizing intermediates. ccsenet.org The presence of the methoxy group in this compound can influence the regioselectivity of reactions at other positions on the carbon chain.

Development of this compound as a Component in Advanced Materials

The bifunctional nature of this compound also makes it a candidate for integration into advanced materials, where it can impart specific properties.

In polymer chemistry, this compound has the potential to be used both as a monomer and as an additive. The hydroxyl group allows it to be incorporated into polymer backbones through esterification or etherification reactions. For example, it could be used as a comonomer in the synthesis of polyesters or polyurethanes, where the long decyl chain would be expected to increase the flexibility and hydrophobicity of the resulting polymer.

As an additive, this compound could function as a plasticizer, with its long aliphatic chain disrupting polymer chain packing and increasing free volume. The methoxy group can also contribute to specific polymer properties. In the context of silane-modified polymers, methoxy groups are known to be highly reactive, allowing for rapid curing, which is advantageous in applications requiring high initial adhesion. google.com

Furthermore, the hydroxyl group of this compound could be used to graft it onto existing polymer backbones, such as poly(vinyl alcohol), to create hydrophobically modified polymers. researchgate.netrsc.org These modified polymers could exhibit interesting self-assembly and rheological properties in solution.

Surfactants and emulsifiers are amphiphilic molecules that can stabilize mixtures of immiscible liquids, such as oil and water. nih.gov Derivatives of this compound, particularly those where the hydroxyl group is modified to be more hydrophilic, could exhibit surfactant properties.

The basic mechanism of surfactant action involves the molecule aligning itself at the interface between two phases. nih.gov The hydrophobic part of the molecule, in this case, the decyl chain, would reside in the nonpolar phase (e.g., oil), while the hydrophilic part would be in the polar phase (e.g., water). This reduces the interfacial tension between the two phases, allowing for the formation of stable emulsions. nih.gov

The introduction of a more polar head group, for example, by sulfating the hydroxyl group to create a derivative analogous to sodium dodecyl sulfate, would enhance its surfactant properties. elsevierpure.com The presence of the methoxy group could also influence the surfactant's performance by affecting its solubility and the packing of the molecules at the interface. The branched nature of the hydrocarbon chain in this compound derivatives can also lead to a lower pour point and superior wetting power compared to linear alcohol-based surfactants. exxonmobilchemical.com

Potential in Agrochemical Research (mechanistic aspects, excluding dosage/administration)

In the field of agrochemical research, long-chain alcohols and their derivatives have been investigated for their potential as herbicides or as adjuvants to enhance the efficacy of existing herbicides. ucanr.edu The mode of action of these compounds is often related to their interaction with plant cell membranes.

The lipophilic nature of the decyl chain of this compound would allow it to readily partition into the waxy cuticle of plant leaves. ucanr.edu Once within the plant, it could disrupt the integrity of cell membranes, leading to increased permeability and leakage of cellular contents, ultimately causing cell death and desiccation of the plant tissue.

Some herbicides act by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of plant cell membranes and cuticular waxes. pressbooks.pubucanr.eduresearchgate.net While there is no direct evidence, it is plausible that this compound or its derivatives could interfere with the enzymes involved in VLCFA biosynthesis.

The presence of the methoxy group could also play a role in its potential agrochemical activity. It could influence the compound's uptake and translocation within the plant, as well as its interaction with target enzymes.

Use as a Reference Standard or Analytical Marker in Specific Research Fields

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical compounds. This compound could serve as a valuable reference standard in various research fields, particularly in gas chromatography (GC) and mass spectrometry (MS). nih.govnist.gov

In metabolomics studies, where the goal is to identify and quantify all of the small molecules in a biological sample, having a library of reference standards is essential for confident compound identification. Given that fatty alcohols and their derivatives are common metabolites in many organisms, this compound could be a useful standard for identifying related compounds in complex biological matrices. hmdb.ca

Similarly, in environmental analysis, where the presence of organic pollutants in air, water, and soil is monitored, this compound could be used as a standard for the analysis of similar compounds. Its specific retention time in a GC column and its unique mass spectrum would allow for its unambiguous identification. jmchemsci.comjmchemsci.com

The use of an internal standard, a compound that is chemically similar to the analyte of interest but not present in the sample, is a common practice in chromatography to improve the precision of quantitative analysis. reagecon.com this compound could potentially be used as an internal standard for the quantification of other long-chain alcohols or methoxy-substituted compounds.

Environmental Fate, Ecotoxicology, and Degradation Pathways of 8 Methoxy 3 Decanol

Biodegradation Studies of 8-Methoxy-3-decanol in Environmental Compartments (e.g., soil, water)

While specific biodegradation studies for this compound are scarce, data for related long-chain alcohols and similar substances indicate that biodegradation is a significant fate process.

Biodegradation in Water : Studies on similar compounds suggest that this compound is likely to be biodegradable. For instance, a study on a structurally related compound in a Closed Bottle Test (OECD TG 301D) showed 48% biodegradation after 28 days and 71% after 60 days, indicating that while not readily biodegradable, it is inherently biodegradable. europa.eu Another study on a similar chemical using activated sludge as the inoculum showed 52% biodegradability by Biochemical Oxygen Demand (BOD) and 73% by Gas Chromatography (GC) analysis over 28 days. europa.eu Prediction models estimate a half-life of approximately 15 days in water. europa.eu

Biodegradation in Soil : The rate of biodegradation in soil is influenced by factors such as the chemical's sorption to soil particles, which can reduce its availability to microorganisms. nih.gov For chemicals sorbed to soil, degradation is a function of diffusion, the sorption partition coefficient, and the intrinsic biodegradation rate. nih.gov Prediction models estimate a half-life for similar compounds in soil to be around 30 days. europa.eu The presence of organic matter, such as farmyard manure, has been shown to enhance the biodegradation of other organic compounds in soil by reducing the lag phase. researchgate.net

Table 1: Estimated and Experimental Biodegradation Data for Structurally Related Compounds

| Environmental Compartment | Test Method/Model | Finding | Citation |

|---|---|---|---|

| Water | OECD TG 301D (Closed Bottle Test) | 48% biodegradation in 28 days; 71% in 60 days. europa.eu | europa.eu |

| Water | Activated Sludge (BOD/GC) | 52% (BOD) and 73% (GC) biodegradation in 28 days. europa.eu | europa.eu |

| Water | EPI Suite™ Prediction Model | Estimated half-life of 15 days. europa.eu | europa.eu |

| Soil | EPI Suite™ Prediction Model | Estimated half-life of 30 days. europa.eu | europa.eu |

Environmental Partitioning and Transport Behavior of this compound

The environmental partitioning of this compound between air, water, soil, and sediment is governed by its physical and chemical properties, such as its octanol-water partition coefficient (Kow) and Henry's Law constant.

Octanol-Water Partitioning : The octanol-water partition coefficient (log Kow) is a key parameter for assessing a chemical's tendency to bioaccumulate and sorb to organic matter in soil and sediment. clu-in.org While an experimental value for this compound is not available, calculation methods can provide an estimate. The presence of both a hydroxyl group and a methoxy (B1213986) group influences its polarity. The replacement of a hydroxyl group with a less-polar methoxy group generally increases the log Kow. acs.org For similar C10 alcohols, the log Kow is in the range that suggests a potential for bioaccumulation.

Soil and Sediment Sorption : Chemicals with moderate to high log Kow values tend to sorb to the organic carbon fraction of soil and sediments. This process reduces the chemical's concentration in the aqueous phase and its mobility. nih.gov Based on fugacity modeling for similar substances, it is estimated that if released into the environment, approximately 72% of the chemical will partition into soil, and 26.9% will partition into water. europa.eu

Volatilization and Atmospheric Transport : The potential for volatilization from water surfaces is determined by the Henry's Law constant. For compounds with structures similar to this compound, this value is generally low, suggesting that volatilization from water is not a primary transport pathway.

Table 2: Estimated Environmental Partitioning of Structurally Related Compounds

| Environmental Compartment | Fugacity Model Level III Prediction | Citation |

|---|---|---|

| Soil | 72% | europa.eu |

| Water | 26.9% | europa.eu |

| Air | Not specified | |

| Sediment | Not specified |

Theoretical and Computational Investigations of 8 Methoxy 3 Decanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 8-Methoxy-3-decanol

No specific studies on the quantum chemical calculations for this compound were found. This type of research would typically involve methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to understand the molecule's electronic properties.

Molecular Orbital Theory and Electron Density Distribution

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electron density map for this compound is not available in published literature.

Reaction Pathway Energetics and Transition State Analysis

There is no available data on the computational analysis of reaction pathways, activation energies, or transition state geometries involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions of this compound

No molecular dynamics simulation studies have been published that describe the conformational landscape or the interaction of this compound with solvents.

Structure-Activity/Property Relationship (SAR/SPR) Modeling (non-clinical)

No non-clinical SAR or SPR models specifically including this compound have been found in the public domain.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There are no published computational predictions of spectroscopic data (such as NMR, IR, or UV-Vis spectra) for this compound, and therefore no comparison with experimental data is possible.

Advanced Analytical Methodologies for the Detection and Quantification of 8 Methoxy 3 Decanol

Chromatographic Advancements for 8-Methoxy-3-decanol Separation

Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), are powerful techniques for the separation and analysis of volatile and semi-volatile organic compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary choice for the analysis of volatile compounds. reading.ac.uknih.gov In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. copernicus.org For a compound like this compound, a non-polar or mid-polar column would likely be used. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for identification. nih.gov To enhance volatility and improve peak shape, derivatization of the hydroxyl group, for instance through silylation, may be employed. jfda-online.comdergipark.org.tr

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or those that are thermally unstable, LC-MS is a suitable alternative. nih.govchromatographyonline.com In LC, the separation occurs in a liquid mobile phase. For this compound, reversed-phase chromatography with a C18 or C8 column would be a common approach. The eluent from the LC is then introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI), for detection and identification. saspublishers.com

Table 1: Hypothetical GC-MS and LC-MS Parameters for this compound Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 150 mm x 2.1 mm ID, 3.5 µm particle size (e.g., C18) |

| Injection Mode | Splitless | Full Loop |

| Injection Volume | 1 µL | 5 µL |

| Carrier/Mobile Phase | Helium at 1.0 mL/min | Gradient of Water and Acetonitrile with 0.1% Formic Acid |

| Oven/Column Temp. | 50°C (2 min hold), ramp to 250°C at 10°C/min | 40°C |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole | Time-of-Flight (TOF) |

| Scan Range | m/z 40-400 | m/z 50-500 |

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound possesses a chiral center at the C3 position, its enantiomers may exhibit different biological activities. Chiral chromatography is essential for separating and quantifying these enantiomers. This can be achieved using a chiral stationary phase (CSP) in either GC or LC. tandfonline.com The separation is based on the differential interactions of the enantiomers with the chiral selector in the column, leading to different retention times. rsc.org For secondary alcohols, derivatization with a chiral reagent can also form diastereomers that can be separated on a standard achiral column. acs.orgmetu.edu.tr

Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

When this compound is present in a complex matrix, such as an environmental or food sample, one-dimensional GC may not provide sufficient resolution. mdpi.comresearchgate.net Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases (e.g., non-polar followed by polar). copernicus.org This technique allows for the separation of compounds that co-elute in a single column, providing a more detailed and accurate analysis of the sample's composition. researchgate.net

Development of Selective Spectrometric Methods for this compound

Beyond standard mass spectrometry, other spectrometric techniques can be employed for the selective detection of this compound.

Tandem Mass Spectrometry (MS/MS): This technique, often coupled with either GC or LC, provides a higher degree of selectivity and sensitivity. ajrconline.org A specific precursor ion of this compound is selected and fragmented, and then a specific product ion is monitored. This multiple reaction monitoring (MRM) approach is highly specific and can significantly reduce background noise, enabling lower detection limits. nih.gov

Infrared (IR) Spectroscopy: While not typically used for quantification in complex mixtures, Fourier-transform infrared (FTIR) spectroscopy can be a powerful tool for structural confirmation, particularly when coupled with a chromatographic system (e.g., GC-IR). nih.gov The presence of a distinct hydroxyl (-OH) stretch and C-O stretches from the ether and alcohol groups would provide characteristic signals for this compound.

Sample Preparation Strategies for Diverse Matrices (excluding clinical/human)

The choice of sample preparation technique is crucial for isolating this compound from various matrices and concentrating it prior to analysis. helsinki.fi

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is well-suited for the extraction of volatile and semi-volatile compounds from liquid and gaseous samples. mdpi.comhelsinki.fi A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and the analytes adsorb to the fiber. The fiber is then desorbed in the injector of a GC.

Liquid-Liquid Extraction (LLE): A classic technique where the sample is partitioned between two immiscible solvents. researchgate.net An organic solvent would be used to extract this compound from an aqueous matrix.

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent and then eluted with a small volume of solvent. This technique is effective for both cleanup and concentration. epa.gov

Table 2: Potential Sample Preparation Methods for this compound in Different Matrices

| Matrix | Recommended Technique | Rationale |

| Water | Solid-Phase Microextraction (SPME) | Simple, solvent-free, and suitable for trace analysis of volatile compounds. helsinki.fi |

| Soil/Sediment | Methanol (B129727) Extraction followed by SPE | Methanol is an effective solvent for extracting a wide range of organic compounds from solid matrices. clu-in.org SPE provides further cleanup and concentration. |

| Air | Adsorbent Tube Sampling | Air is drawn through a tube containing an adsorbent material that traps volatile organic compounds for later thermal desorption and GC analysis. |

| Food/Beverage | Headspace-SPME (HS-SPME) | Ideal for analyzing volatile aroma compounds without extracting the entire matrix. reading.ac.uk |

Hyphenated Techniques and Novel Sensor Development for this compound Detection

The coupling of multiple analytical instruments, known as hyphenation, can provide more comprehensive information about a sample. ajrconline.orgmetrohm.com

GC-O-MS: Gas chromatography-olfactometry-mass spectrometry simultaneously provides chemical identification (MS) and sensory information (O). This would be particularly useful if this compound contributes to the aroma of a product. reading.ac.uk

Novel Sensor Development: While no specific sensors for this compound have been reported, the development of biosensors and chemical sensors for the detection of alcohols is an active area of research. nih.govnih.govdadss.orgresearchgate.nettac.vic.gov.au A future sensor for this compound could be based on an enzyme that specifically recognizes its structure or a material that selectively binds to it, leading to a measurable signal.

Future Research Directions and Unexplored Avenues for 8 Methoxy 3 Decanol

Synergistic Research with Related Chemical Classes

The functional groups of 8-Methoxy-3-decanol, an alcohol and an ether, suggest that its properties could be significantly enhanced or modified when combined with other chemical classes. Future research should focus on exploring these potential synergies. For instance, in the realm of solvents, the amphiphilic nature of this compound could be leveraged. Investigations into its mixtures with other green solvents, such as ionic liquids or supercritical fluids, could reveal synergistic effects leading to novel solvent systems with tailored polarities and solubilizing capabilities for specific chemical processes. kahedu.edu.in

Furthermore, the hydroxyl group offers a site for esterification. Synergistic studies with carboxylic acids could lead to the formation of novel esters with potential applications as flavorings, plasticizers, or lubricants. The methoxy (B1213986) group, on the other hand, could influence the compound's interaction with metallic or inorganic surfaces. Research into its synergistic effects with metal-organic frameworks (MOFs) or nanoparticles could uncover new catalytic or material-coating applications. For example, potassium-loaded catalysts have shown synergistic effects in boosting ethanol (B145695) production from CO2 hydrogenation, suggesting that the interaction of the methoxy group with metal ions could be a fruitful area of research. acs.org

A summary of potential synergistic research areas is presented in the table below.

| Related Chemical Class | Potential Synergistic Application | Key Research Question |

| Ionic Liquids | Advanced Green Solvent Systems | How does the addition of this compound affect the solvation properties and viscosity of ionic liquids? |

| Carboxylic Acids | Novel Ester Synthesis | What are the organoleptic and material properties of esters derived from this compound? |

| Metal-Organic Frameworks (MOFs) | Gas Sorption and Catalysis | Can the incorporation of this compound into MOFs enhance their selectivity for specific gas molecules? |

| Nanoparticles | Surface Modification and Stabilization | How does this compound affect the dispersion and stability of nanoparticles in different media? |

Emerging Technologies in the Study of Methoxy-Decanols

The comprehensive study of this compound and its analogs will be greatly facilitated by the application of emerging analytical and synthetic technologies. High-throughput screening (HTS) techniques, for example, could be employed to rapidly evaluate the biological activity of a library of methoxy-decanol derivatives against various targets. openaccessjournals.com This could accelerate the discovery of potential pharmaceutical or agrochemical applications.

In the realm of chemical synthesis, flow chemistry offers a promising avenue for the safe and efficient production of this compound and related compounds. openaccessjournals.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. Furthermore, advanced analytical techniques such as comprehensive two-dimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC-HRTOFMS) will be invaluable for the detailed characterization of complex mixtures containing methoxy-decanols and for impurity profiling. rsc.org The use of artificial intelligence and machine learning could also revolutionize the study of these compounds by predicting their properties and identifying potential applications based on their structural features. openaccessjournals.com

| Emerging Technology | Application in Methoxy-Decanol Research | Potential Benefit |

| High-Throughput Screening (HTS) | Biological activity screening of derivatives | Rapid identification of lead compounds for drug discovery. openaccessjournals.com |

| Flow Chemistry | Synthesis and optimization | Improved reaction control, safety, and scalability. openaccessjournals.com |

| GC×GC-HRTOFMS | Analysis and characterization | Enhanced separation and identification of isomers and trace impurities. rsc.org |

| Artificial Intelligence (AI) | Predictive modeling | Accelerated discovery of new applications and property prediction. openaccessjournals.com |

Broader Implications for Sustainable Chemistry and Green Synthesis of this compound